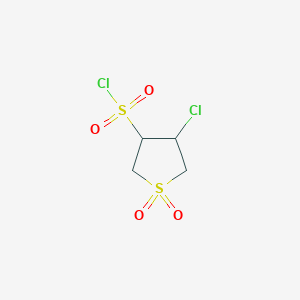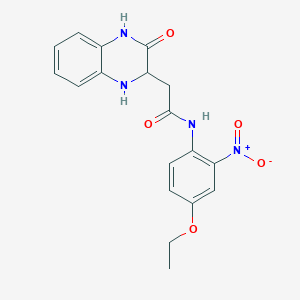
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as ENTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENTA is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1. Anti-Malarial Activity
A series of compounds structurally similar to N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide demonstrated significant anti-malarial activity against Plasmodium berghei in mice. The study highlighted the potential of these compounds in the treatment of resistant strains of malaria and encouraged clinical trials in humans due to their potent anti-malarial properties and favorable pharmacokinetics (Werbel et al., 1986).
2. Hepatoprotective Effects
Curcumin and α-lipoic acid were studied for their hepatoprotective effects on liver damage induced by N-(4-hydroxyphenyl) acetamide, a compound structurally related to this compound. The treatments effectively reduced liver injury markers and ameliorated hepatocellular necrosis, suggesting a protective role against liver injury through antioxidant and antifibrotic actions (Alhusain et al., 2022).
3. Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide, a compound with a structure similar to the target molecule, exhibited promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats. The treatment significantly reduced pro-inflammatory cytokines and oxidative stress markers, demonstrating its potential in managing arthritis (Jawed et al., 2010).
4. Memory Enhancement Effects
The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its impact on memory in mice was studied. This compound, structurally related to the target molecule, showed promising effects in enhancing the memory of mice, indicating its potential application in treating memory-related disorders (Ming-zhu, 2008).
5. Bradycardic Activity
A series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues, structurally similar to the target compound, were synthesized and evaluated for their bradycardic activities. The compounds showed potent bradycardic activity in rats with minimal influence on blood pressure, indicating their potential in cardiovascular therapy (Kubota et al., 2003).
Propiedades
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-11-7-8-14(16(9-11)22(25)26)20-17(23)10-15-18(24)21-13-6-4-3-5-12(13)19-15/h3-9,15,19H,2,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAXUUWFRMKAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
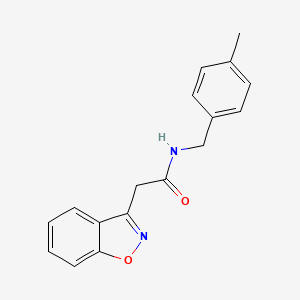
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)
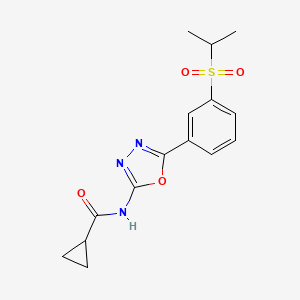
![2-[1-(Benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile](/img/structure/B2463611.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)
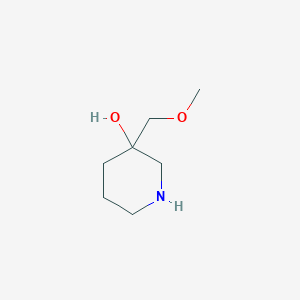
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)

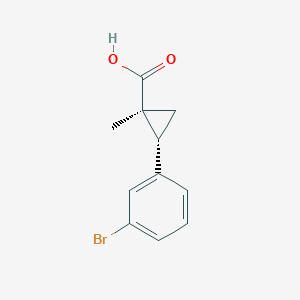

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)

